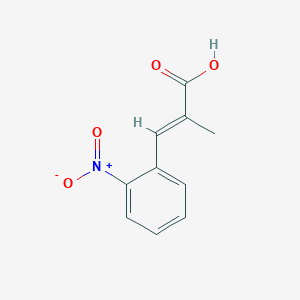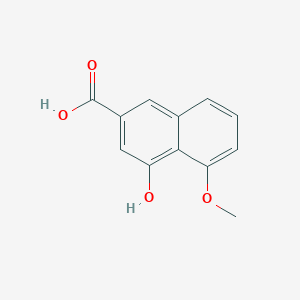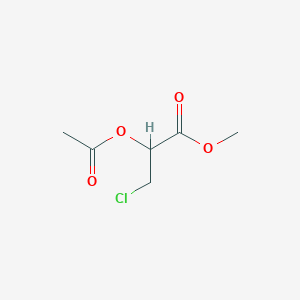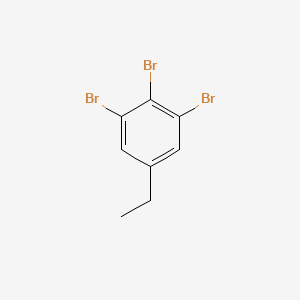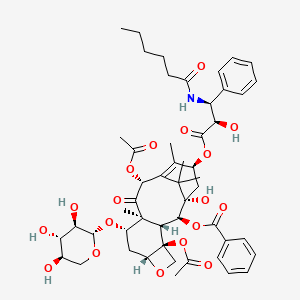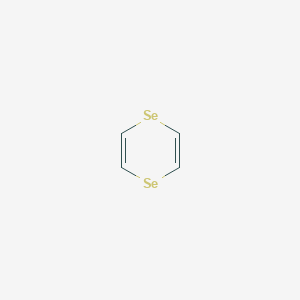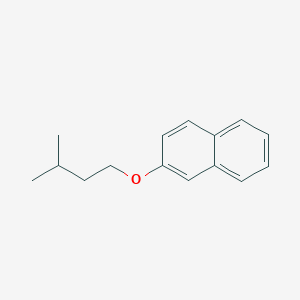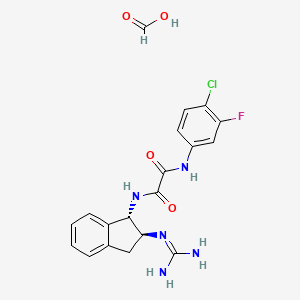
N1-(4-Chloro-3-fluorophenyl)-N2-((1S,2S)-2-guanidino-2,3-dihydro-1H-inden-1-yl)oxalamide formate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-Chloro-3-fluorophenyl)-N2-((1S,2S)-2-guanidino-2,3-dihydro-1H-inden-1-yl)oxalamide formate: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chloro-fluorophenyl group, a guanidino group, and an oxalamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Chloro-3-fluorophenyl)-N2-((1S,2S)-2-guanidino-2,3-dihydro-1H-inden-1-yl)oxalamide formate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the 4-chloro-3-fluoroaniline derivative, followed by the introduction of the guanidino group through a series of reactions involving protecting groups and deprotection steps. The final step involves the formation of the oxalamide moiety under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: N1-(4-Chloro-3-fluorophenyl)-N2-((1S,2S)-2-guanidino-2,3-dihydro-1H-inden-1-yl)oxalamide formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N1-(4-Chloro-3-fluorophenyl)-N2-((1S,2S)-2-guanidino-2,3-dihydro-1H-inden-1-yl)oxalamide formate is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of these targets is beneficial.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
作用機序
The mechanism of action of N1-(4-Chloro-3-fluorophenyl)-N2-((1S,2S)-2-guanidino-2,3-dihydro-1H-inden-1-yl)oxalamide formate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved in these interactions are complex and may vary depending on the specific application and target.
類似化合物との比較
- N1-(4-Chloro-3-fluorophenyl)-N2-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)oxalamide
- (1S,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid
Comparison: Compared to similar compounds, N1-(4-Chloro-3-fluorophenyl)-N2-((1S,2S)-2-guanidino-2,3-dihydro-1H-inden-1-yl)oxalamide formate is unique due to the presence of the guanidino group and the specific stereochemistry of the indane moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C19H19ClFN5O4 |
|---|---|
分子量 |
435.8 g/mol |
IUPAC名 |
N'-(4-chloro-3-fluorophenyl)-N-[(1S,2S)-2-(diaminomethylideneamino)-2,3-dihydro-1H-inden-1-yl]oxamide;formic acid |
InChI |
InChI=1S/C18H17ClFN5O2.CH2O2/c19-12-6-5-10(8-13(12)20)23-16(26)17(27)25-15-11-4-2-1-3-9(11)7-14(15)24-18(21)22;2-1-3/h1-6,8,14-15H,7H2,(H,23,26)(H,25,27)(H4,21,22,24);1H,(H,2,3)/t14-,15-;/m0./s1 |
InChIキー |
WUILLEJRRYSPRZ-YYLIZZNMSA-N |
異性体SMILES |
C1[C@@H]([C@H](C2=CC=CC=C21)NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)F)N=C(N)N.C(=O)O |
正規SMILES |
C1C(C(C2=CC=CC=C21)NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)F)N=C(N)N.C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


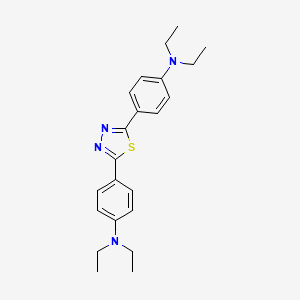

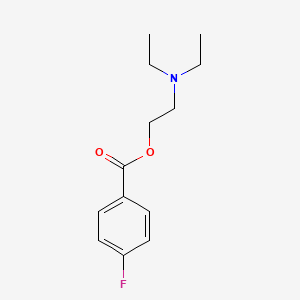
![5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B14758115.png)
![ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate](/img/structure/B14758116.png)
